molecular formula C6H4ClNO B1585923 6-Chloronicotinaldehyde CAS No. 23100-12-1

6-Chloronicotinaldehyde

Cat. No. B1585923
CAS RN: 23100-12-1
M. Wt: 141.55 g/mol
InChI Key: AFWWKZCPPRPDQK-UHFFFAOYSA-N
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Description

6-Chloronicotinaldehyde (6-CNA) is a chemical compound that is widely used in scientific research and laboratory experiments. It is a derivative of nicotinic acid and is a colorless, crystalline solid at room temperature. 6-CNA is an important component of many biochemical and physiological processes and has been used in a variety of scientific research applications. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for 6-CNA.

Scientific Research Applications

Chemosensor Development

A significant application of 6-chloronicotinaldehyde is in the development of chemosensors. For instance, a study by Jeong et al. (2016) demonstrated the use of a rhodamine-2-chloronicotinaldehyde-type chemosensor (R6CN), which showed high selectivity and sensitivity towards Al3+ ions among various metal ions. The chemosensor was applied to PEGDMA polymer for sensing Al3+ ions, analyzed using fluorescence confocal laser scanning microscopy and scanning electron microscopy (Jeong et al., 2016).

Analysis of Degradation Products

This compound is identified as a degradation product in various studies. Moza et al. (1998) found it as a main photoproduct in the photolysis of the insecticide imidacloprid in aqueous solutions (Moza et al., 1998). Guzsvány et al. (1997) noted its formation as an intermediate during the photocatalytic degradation of the insecticide acetamiprid on TiO2 catalyst (Guzsvány et al., 1997).

Pharmaceutical Research

This compound is utilized in pharmaceutical research for synthesizing compounds with potential therapeutic applications. Suman et al. (2015) synthesized 1H-1,2,3-triazolylbenzohydrazides from 2-chloronicotinaldehydes, showing potent anti-mycobacterial activity against Mycobacterium tuberculosis (Suman et al., 2015).

Study of Molecular Structure and Properties

Studies also focus on understanding the molecular structure and properties of this compound and related compounds. Karabacak and Kurt (2008) conducted experimental and theoretical studies on the structures and vibrations of 6-chloronicotinic acid, closely related to this compound (Karabacak & Kurt, 2008).

Synthesis of Novel Compounds

Narender et al. (2005) reported the synthesis of new Baylis-Hillman adducts based on substituted 2-chloronicotinaldehydes and screened them for anti-malarial activity, showcasing the compound's potential in creating novel therapeutics (Narender et al., 2005).

properties

IUPAC Name

6-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-6-2-1-5(4-9)3-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWWKZCPPRPDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377270
Record name 6-Chloronicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23100-12-1
Record name 6-Chloronicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyridine-3-carbaldehyde
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Synthesis routes and methods I

Procedure details

Combine 6-chloro-nicotino-nitrile (1.00 g, 7.21 mmol) and toluene (24 mL). Cool the resulting solution at 0° C. and add DIBAL-H (1.0 M in toluene, 7.58 mL, 7.58 mmol) dropwise. Stir the resulting red solution at 0° C. for 1 h. Then, add methanol (2 mL) followed by H2SO4 (aq. 2.0 M, 6 mL). Stir for 1 h at rt. Add CHCl3:isopropanol (3/1, 15 mL) and wash with Rochelle's salt solution (20 mL), followed by NaHCO3 (20 mL) and brine. Dry the combined organic layers over magnesium sulfate, filter and concentrate. Purify by flash chromatography (EtOAc/hexanes 10%) to give the title compound (530 mg, 62%).
Quantity
1 g
Type
reactant
Reaction Step One
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24 mL
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reactant
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7.58 mL
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reactant
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Quantity
6 mL
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reactant
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2 mL
Type
solvent
Reaction Step Five
Yield
62%

Synthesis routes and methods II

Procedure details

At −78° C., a hexane solution (11.5 mL) of 1.59 M n-butyllithium was dropwise added to a diethyl ether solution (140 mL) of 5-bromo-2-chloropyridine (2.9 g). This was stirred at that temperature, then a diethyl ether solution (3 mL) of DMF (1.8 mL) was added thereto and stirred at that temperature for 3.5 hours. Aqueous saturated sodium hydrogencarbonate solution was added to the reaction liquid, and extracted with ethyl acetate. The organic layer was washed with saturated saline water, dried with anhydrous magnesium sulfate, and the solvent was evaporated off under reduced pressure. The resulting residue was purified through silica gel column chromatography (ethyl acetate/hexane=1/9) to obtain the entitled compound (1.4 g).
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
1.8 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In tetrahydrofuran (8 ml), 6-chloro-N-methoxy-N-methylnicotinamide (500 mg) was dissolved, followed by the dropwise addition of diisobutylaluminum hydride (a 0.95M hexane solution, 2.88 ml) at −78° C. in an argon gas atmosphere. The resulting mixture was stirred for 3 hours and then, at room temperature, for 2 hours. After the reaction mixture was cooled to −20° C., saturated aqueous NaCl solution (2 ml) was added thereto, followed by stirring for 30 minutes. The insoluble matter was filtered off. The residue was washed with ethyl acetate. The filtrate and the washing were combined together. The mixture was washed with saturated aqueous NaCl solution and dried over anhydrous sodium sulfate. The solvent was then distilled off under reduced pressure, whereby the title compound (346 mg, 98%) was obtained as a crude product. The product was provided for the subsequent reaction without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a cooled 5° C., stirred solution of 2-chloro-5-cyanopyridine (25.0 grams) in anhydrous toluene (540 mL) was added a 1 M solution of diisobutylaluminum hydride (189 mL) over a 30 minute period. The resulting red-colored solution was treated with methanol (50 mL) and 2M sulfuric acid (150 mL), sequentially. The resulting biphasic solution was allowed to warm to ambient temperature and stirred for 1 hour. The reaction mixture was extracted with ethyl acetate, the combined organic layers were washed with saturated aqueous sodium bicarbonate and saturated aqueous brine. The organic phase was stirred over activated charcoal for 20 minutes, dried over anhydrous sulfate and concentrated in vacuo to afford the title compound as a light-yellow colored solid, 23.5 grams 1H NMR (400 MHz, CDCl3) δ=10.08 (s, 1H); 8.85 (s, 1H); 8.12(d, 1H); 7.50 (d, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
189 mL
Type
reactant
Reaction Step Two
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50 mL
Type
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Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloronicotinaldehyde
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: How does the electrochemical degradation of imidacloprid relate to 6-chloronicotinaldehyde?

A1: While the study primarily focuses on removing imidacloprid, it acknowledges the formation of byproducts during the electrochemical oxidation process []. Although not explicitly investigated, this compound is a documented degradation product of imidacloprid in various environmental conditions. Further research is needed to assess if this compound is formed during the specific electrochemical process described in this study and to evaluate its fate and potential toxicity.

Q2: What analytical methods could be employed to detect and quantify this compound during electrochemical degradation of imidacloprid?

A2: The study employs High-Performance Liquid Chromatography (HPLC) to monitor imidacloprid degradation []. To specifically detect and quantify this compound, the HPLC method could be coupled with a suitable detector like a UV-Vis spectrophotometer or a mass spectrometer. This would allow researchers to track the formation and degradation kinetics of this compound alongside the parent compound.

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